5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)7-16-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIACGYXJIOVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid and Its Analogues
Conventional Synthetic Approaches to Pyrazole-4-carboxylic Acid Derivatives
The synthesis of the pyrazole-4-carboxylic acid core can be achieved through several established methods. These approaches often involve the construction of the pyrazole (B372694) ring from acyclic precursors.
One of the most prominent methods is the Vilsmeier-Haack reaction . This reaction typically involves the formylation of an active methylene (B1212753) group of a ketone hydrazone using the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide), followed by cyclization to yield a pyrazole-4-carboxaldehyde. Subsequent oxidation of the aldehyde group provides the desired pyrazole-4-carboxylic acid. sid.irmdpi.com For instance, hydrazones of aliphatic and aromatic methyl ketones can undergo diformylation to produce pyrazole-4-carboxaldehydes. sid.ir
Another versatile approach is the [3+2] cycloaddition reaction . This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile containing a carbon-carbon multiple bond. researchgate.netorganic-chemistry.org For example, the reaction of diazoacetates with ynones can lead to the formation of multisubstituted pyrazoles. researchgate.net
Multicomponent reactions (MCRs) have also emerged as an efficient strategy for the one-pot synthesis of pyrazole-4-carboxylic acid esters. A notable example is the three-component reaction involving a phenylhydrazine (B124118), a benzaldehyde, and ethyl acetoacetate, which can be catalyzed by an ionic liquid to produce ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate in good yields. sid.ir
The general synthetic strategies for pyrazole-4-carboxylic acid derivatives are summarized in the table below.
| Synthetic Method | Key Reactants | Product Type | Key Features |
| Vilsmeier-Haack Reaction | Hydrazones, Vilsmeier reagent (POCl₃/DMF) | Pyrazole-4-carboxaldehydes (precursors to acids) | Formylation and cyclization in one pot. sid.irmdpi.com |
| [3+2] Cycloaddition | Diazo compounds, Alkynes/Alkenes | Substituted pyrazoles | High regioselectivity. researchgate.netorganic-chemistry.org |
| Multicomponent Reactions | Phenylhydrazines, β-ketoesters, Aldehydes | Pyrazole-4-carboxylic acid esters | One-pot synthesis, high atom economy. sid.ir |
| Cyclocondensation | Hydrazines, 1,3-Dicarbonyl compounds | Substituted pyrazoles | A foundational and widely used method. mdpi.com |
Specific Synthesis of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic Acid and Related Scaffolds
While a direct, one-step synthesis of this compound is not extensively documented in single sources, its synthesis can be logically deduced from established methodologies for related pyrazole structures. A plausible synthetic route would involve the cyclocondensation of a hydrazine (B178648) with a suitably functionalized 1,3-dicarbonyl compound.
A key intermediate for this synthesis would be a β-ketoester bearing a phenoxymethyl (B101242) group at the γ-position, such as ethyl 2-(phenoxymethyl)-3-oxobutanoate. Reaction of this intermediate with hydrazine hydrate (B1144303) would lead to the formation of the corresponding ethyl 5-(phenoxymethyl)-1H-pyrazole-4-carboxylate. Subsequent hydrolysis of the ester group under basic conditions, for instance, by refluxing with aqueous sodium hydroxide, would yield the target molecule, this compound. mdpi.com
The synthesis of a related scaffold, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, has been reported via the refluxing of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine in ethanol (B145695) to give the ethyl ester, followed by hydrolysis. prepchem.comresearchgate.net This highlights the general applicability of the cyclization-hydrolysis sequence for obtaining pyrazole-4-carboxylic acids.
Strategies for Derivatization of the this compound Scaffold
The this compound scaffold possesses several reactive sites—the carboxylic acid group, the pyrazole N-H, and the phenyl ring of the phenoxymethyl moiety—that allow for extensive derivatization to explore structure-activity relationships for various applications.
The carboxylic acid functionality is readily converted to esters, which can serve as prodrugs or key intermediates for further modifications. A standard method for this transformation is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven reaction, and often the alcohol is used as the solvent to drive the reaction to completion. masterorganicchemistry.com The esterification of pyrazole-3- and 4-carboxylic acids has been successfully demonstrated. researchgate.net For example, pyrazole-4-carboxylic acids can be converted to their corresponding methyl esters using reagents like CBr₄ in methanol. researchgate.net
| Reaction | Reagents | Product | Key Features |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requires excess alcohol. masterorganicchemistry.com |
| Reaction with Alkyl Halides | Silver salt of the carboxylic acid, Alkyl halide | Ester | Useful for sterically hindered acids. researchgate.net |
The carboxylic acid can be converted into amides and thioamides, which are prevalent functional groups in biologically active molecules. beilstein-journals.org Amide formation typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. globethesis.com Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an amine. nih.gov
Thioamides can be synthesized from the corresponding amides by treatment with a thionating agent like Lawesson's reagent. A more direct, metal-free, three-component reaction has also been developed for the synthesis of pyrazole-tethered thioamides, involving a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.orgresearchgate.net
The phenoxy group offers opportunities for structural modification. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be performed on the phenyl ring, provided the pyrazole nucleus is appropriately protected. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the ether oxygen.
Furthermore, the synthesis can start with substituted phenols to introduce desired functionalities onto the phenoxymethyl moiety from the outset. For instance, reacting a substituted phenol (B47542) with ethyl chloroacetate (B1199739) can yield an intermediate that, after further steps, leads to a pyrazole with a modified phenoxymethyl group. globethesis.commdpi.com
The pyrazole ring contains two nitrogen atoms, and the N-H proton is acidic and can be substituted. mdpi.comN-alkylation is a common modification, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. rrbdavc.org This reaction can lead to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. Direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines has also been reported, offering a straightforward route to a variety of N-functionalized pyrazoles. nih.govacs.org
The introduction of different substituents on the pyrazole nitrogen can significantly impact the biological activity and physicochemical properties of the resulting compounds.
Emerging Green Chemistry Protocols for Pyrazole Synthesis
In recent years, a variety of innovative and eco-friendly techniques have been developed for the synthesis of pyrazole derivatives. These emerging protocols prioritize the use of safer reagents, alternative energy sources, and environmentally friendly reaction media to minimize the ecological footprint of chemical synthesis. These methodologies, while not always applied directly to this compound, are highly relevant for the synthesis of its analogues and represent the future direction of pyrazole synthesis.
Key green chemistry approaches that have been successfully employed in the synthesis of pyrazole derivatives include microwave-assisted synthesis, ultrasound-assisted synthesis, the use of green catalysts, and multicomponent reactions in environmentally benign solvents. benthamdirect.com These methods offer significant advantages over conventional techniques, such as reduced reaction times, higher yields, and simpler work-up procedures. researchgate.net
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating that can dramatically accelerate reaction rates. rsc.orgbenthamdirect.com In the context of pyrazole synthesis, microwave-assisted methods have been shown to significantly reduce reaction times from hours to minutes and often lead to higher product yields with fewer side products compared to conventional heating. acs.org This technique is particularly advantageous for the synthesis of various pyrazole hybrids. mdpi.com For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines can be efficiently carried out under microwave irradiation. mdpi.com Solvent-free microwave synthesis has also been reported, further enhancing the green credentials of this methodology. researchgate.net
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and environmentally friendly approach to pyrazole synthesis. rsc.orgbenthamdirect.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.gov This method has been successfully used for the synthesis of various pyrazole derivatives, often under milder conditions than traditional methods. arabjchem.orgasianpubs.org For example, the synthesis of tetrazole-based pyrazolines and isoxazolines has been achieved with improved efficiency using ultrasound. nih.gov Catalyst-free synthesis of highly substituted pyrazoles in green solvents like polyethylene (B3416737) glycol (PEG) and water has also been demonstrated under ultrasonic irradiation, highlighting the potential of this technique for sustainable chemistry. researchgate.net
Green Catalysts
The development and use of green catalysts are central to sustainable synthesis. These catalysts are typically characterized by their high efficiency, reusability, and low toxicity. In pyrazole synthesis, a range of green catalysts has been explored. For example, ammonium (B1175870) chloride, an inexpensive and non-toxic salt, has been used as a green catalyst for the Knorr pyrazole synthesis in the renewable solvent ethanol. jetir.org Heterogeneous catalysts, such as Amberlyst-70, have been employed for the aqueous synthesis of pyrazoles, allowing for easy separation and recycling of the catalyst. researchgate.net The use of nano-catalysts is another promising area, offering high catalytic activity in green solvent media for the synthesis of substituted pyrazoles. pharmacognosyjournal.net
Multicomponent Reactions in Green Solvents
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are inherently atom-economical and align well with the principles of green chemistry. acs.org When conducted in green solvents such as water, MCRs offer a highly efficient and environmentally friendly route to complex molecules. thieme-connect.com The synthesis of pyrazolone (B3327878) derivatives has been achieved through MCRs in aqueous media, demonstrating the feasibility of this approach. acs.org These reactions often proceed with high yields and selectivity, minimizing the need for purification steps and reducing waste generation.
The following table summarizes some of the key findings from recent research on emerging green chemistry protocols for pyrazole synthesis.
| Green Chemistry Protocol | Key Features | Reactants/Catalyst Examples | Reaction Conditions | Yields | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, potential for solvent-free conditions. | Chalcones, hydrazines, various catalysts. | 100-200W, 75-100°C, 15-70 min | Good to excellent | mdpi.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields. | α,β-unsaturated cyanoesters, phenyl hydrazine, Cu(I) catalyst. | 60°C, 75-90 min | High | asianpubs.org |
| Green Catalysis | Use of non-toxic, reusable catalysts, often in green solvents. | Ethyl acetoacetate, hydrazines, ammonium chloride catalyst in ethanol. | Not specified | Not specified | jetir.org |
| Multicomponent Reactions | High atom economy, single-step synthesis, often in aqueous media. | Ethyl acetoacetate, hydrazines, imidazole (B134444) catalyst in water. | Not specified | Good | acs.org |
These emerging green chemistry protocols offer a diverse toolbox for the sustainable synthesis of this compound and its analogues. By embracing these innovative techniques, the chemical industry can move towards more environmentally responsible manufacturing processes for valuable pharmaceutical and agrochemical compounds.
Advanced Spectroscopic and Structural Characterization of 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unambiguous assignment of the molecular skeleton.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For derivatives of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyrazole (B372694) ring, the phenoxy group, and any substituents. For instance, in ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a downfield shifted peak around δ=7.99 ppm is assigned to the pyrazole proton. researchgate.net The five protons of the phenyl group typically appear as a multiplet in the aromatic region (δ=7.49–7.57 ppm). researchgate.net The presence of an ester group is confirmed by a triplet at approximately δ=1.26 ppm and a quartet at δ=4.22 ppm, corresponding to the methyl and methylene (B1212753) protons of the ethyl chain, respectively. researchgate.net
| Proton Type | Chemical Shift Range (ppm) | Example Compound |
|---|---|---|
| Pyrazole Ring H | 7.94 - 7.99 | 4-chloro-1H-pyrazole-3-carboxylic acid, Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| Phenyl Ring H | 7.17 - 7.62 | 5-amino-3-(p-tolyl)-1-phenyl-1H-pyrazole-4-carbonitrile |
| Carboxylic Acid OH | ~13.63 | 4-chloro-1H-pyrazole-3-carboxylic acid |
| Ester O-CH₂ | ~4.22 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
| Ester CH₃ | ~1.26 | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In pyrazole derivatives, the carbon atoms of the pyrazole ring, the phenoxy group, and the carboxylic acid function exhibit distinct chemical shifts. For example, in 5-amino-3-aryl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the carbon atoms of the pyrazole ring show characteristic signals, with C3, C4, and C5 appearing at varying fields depending on the substituents. rsc.org The aromatic carbons of the phenyl and aryl groups typically resonate in the range of δ 120-140 ppm. jocpr.com The carbonyl carbon of the carboxylic acid or ester group is generally observed further downfield.
| Carbon Type | Chemical Shift Range (ppm) | Example Compound |
|---|---|---|
| Pyrazole Ring C | 112 - 158 | 5-amino-3-phenyl-1H-pyrazole-4-carbonitrile derivatives |
| Phenyl Ring C | 122 - 140 | 1-phenyl-3-methyl pyrazol-5-one |
| Carboxylic Acid/Ester C=O | ~160 - 170 | Not specified |
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between atoms. COSY experiments identify proton-proton couplings, helping to trace out the spin systems within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. mdpi.com
The fragmentation patterns of pyrazole derivatives are influenced by the substituents on the ring. researchgate.net Common fragmentation pathways include the loss of small molecules from the molecular ion. For peroxycarboxylic acids, a neutral loss of CH₂O₂ has been observed as a diagnostic fragmentation, distinguishing them from their corresponding carboxylic acids. cam.ac.uk The analysis of these fragmentation patterns can help to confirm the proposed structure and identify the different components of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound and its derivatives, the IR spectrum will show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. fu-berlin.de The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1725 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations of the pyrazole and phenyl rings appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching of the ether linkage in the phenoxymethyl (B101242) group would also be present. For pyrazole itself, the N-H stretching vibration is a key feature. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |
| Carboxylic Acid C=O | Stretching | 1700 - 1725 |
| Aromatic C-H | Stretching | > 3000 |
| Pyrazole/Phenyl C=N, C=C | Stretching | 1400 - 1600 |
| Ether C-O | Stretching | 1000 - 1300 |
| Pyrazole N-H | Stretching | ~3100 - 3500 |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.
| Parameter | Value | Compound |
|---|---|---|
| Crystal System | Monoclinic | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| Space Group | P2₁/n | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| a (Å) | 3.7937 (5) | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| b (Å) | 21.613 (3) | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| c (Å) | 11.1580 (16) | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
| β (°) | 92.170 (2) | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a sample. In the context of novel synthesized compounds like this compound and its derivatives, this analysis serves as a crucial step for verifying the empirical formula. The technique quantitatively measures the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (heteroatoms) present in the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target molecule. nih.govbohrium.com
The structures of newly synthesized pyrazole derivatives are frequently confirmed using elemental microanalysis. nih.govcu.edu.egnih.gov This method ensures that the elemental composition of the synthesized product aligns with its proposed chemical structure.
For the parent compound, this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₁₁H₁₀N₂O₃. These values serve as the benchmark against which experimentally obtained data would be compared for compositional verification.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 132.121 | 60.55 |
| Hydrogen | H | 1.008 | 10.080 | 4.62 |
| Nitrogen | N | 14.007 | 28.014 | 12.84 |
| Oxygen | O | 15.999 | 47.997 | 21.99 |
| Total | C₁₁H₁₀N₂O₃ | 218.212 | 100.00 |
In the synthesis of various derivatives, researchers report both the calculated (calcd.) and experimentally found values. For instance, in the characterization of a series of novel pyrazole compounds, the elemental analysis data is presented to substantiate the proposed structures. distantreader.org The close agreement between the theoretical and experimental values for carbon, hydrogen, and nitrogen confirms the successful synthesis of the target derivatives. cu.edu.egdistantreader.org
The following table presents data from studies on related pyrazole derivatives, illustrating the standard practice of comparing calculated and found elemental percentages to verify the composition of newly synthesized compounds. distantreader.orgresearchgate.net
Table 2: Elemental Analysis Data for Selected Pyrazole Derivatives
| Compound Name | Molecular Formula | Analysis | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
|---|---|---|---|---|---|
| 5-Amino-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid researchgate.net | C₁₁H₈F₃N₃O₂ | Calculated | 53.50 | 3.37 | 11.70 |
| Found | 53.66 | 3.45 | 11.54 | ||
| 4-(2-Phenylhydrazono)-4H-pyrazole-3,5-diamine distantreader.org | C₉H₁₀N₆ | Calculated | 53.46 | 4.98 | 41.56 |
| Found | 53.62 | 4.71 | 41.80 | ||
| A pyrazolotriazine derivative cu.edu.eg | C₁₃H₉N₈Cl | Calculated | - | - | - |
| Found | - | - | - | ||
| A pyrazole derivative distantreader.org | C₁₁H₁₀ClN₃O₂ | Calculated | 52.50 | 4.01 | 16.70 |
| Found | 52.70 | 4.31 | 16.50 |
Biological Activities and Mechanistic Investigations of 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives
Enzyme Inhibition Studies
Derivatives of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid have demonstrated inhibitory activity against a wide array of enzymes. The following sections provide a detailed overview of the key findings from these enzymatic studies.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a key negative regulator in the insulin (B600854) signaling pathway, making it a therapeutic target for type 2 diabetes. nih.gov Consequently, the inhibition of PTP1B is a significant area of research. A series of novel heterocyclic carboxylic acid-based PTP1B inhibitors, which include pyrazole (B372694) derivatives, have been synthesized and characterized. researchgate.net Structure-activity relationship (SAR) optimization of these compounds led to the identification of several potent and selective inhibitors of PTP1B. researchgate.net
In one study, a library of 22 pyrazole compounds was evaluated for their activity against human PTP1B. nih.gov The results identified two compounds, 5-(2-hydroxyphenyl)-3-{2-[3-(4-nitrophenyl)-1,2,3,4-tetrahydronaphthyl]}-1-phenylpyrazole and 3-(2-hydroxyphenyl)-5-{2-[3-(4-methoxyphenyl)]naphthyl}pyrazole, as the most potent inhibitors. These compounds were found to act via a noncompetitive inhibition mechanism. The research suggested that the inclusion of additional benzene (B151609) rings as functional groups on the pyrazole moiety enhances the PTP1B inhibitory capability. Furthermore, the most active compounds demonstrated selectivity for PTP1B over the highly homologous T-cell protein tyrosine phosphatase (TCPTP). nih.gov
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of diseases like malaria. Research into pyrazole-based compounds has identified potential inhibitors of this enzyme. Specifically, regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates were evaluated for their ability to inhibit Plasmodium falciparum DHODH (PfDHODH). acs.org
The study found that certain derivatives were more potent than the known inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate, which showed 19% inhibition. The synthesized ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers demonstrated promising activity. acs.org
| Compound | % Inhibition |
|---|---|
| 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | ~30% |
| 1-(naphthalene-2-yl)-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% |
| 1-(2,4,6-trichlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% |
| 1-[4-(trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole-4-carboxylate | ~30% |
| Diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (Reference) | 19% |
Xanthine (B1682287) Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives was synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR). researchgate.net
Several of these compounds exhibited inhibitory potency at the nanomolar level. Notably, compounds 16c, 16d, and 16f were identified as highly potent XOR inhibitors with IC50 values comparable to the clinically used drug febuxostat. Kinetic studies revealed that compound 16c acts as a mixed-type inhibitor. researchgate.net In a separate study, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were also investigated, with compound 9m emerging as a potent XO inhibitor, being significantly more effective than allopurinol.
| Compound | IC50 Value | Source |
|---|---|---|
| Compound 16c (1-phenyl-pyrazole derivative) | 5.7 nM | researchgate.net |
| Compound 16d (1-phenyl-pyrazole derivative) | 5.7 nM | researchgate.net |
| Compound 16f (1-phenyl-pyrazole derivative) | 4.2 nM | researchgate.net |
| Compound 9m (4-(phenoxymethyl)-1H-1,2,3-triazole derivative) | 0.70 µM | |
| Febuxostat (Reference) | 5.4 nM | researchgate.net |
| Allopurinol (Reference) | 9.80 µM |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of neurological disorders. A series of pyrazoline carboxylates were synthesized and screened for their MAO inhibitory activity. The study found that most of the synthesized compounds were selective, reversible, and competitive inhibitors of MAO-B. vensel.org
Similarly, a novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives were synthesized and showed high inhibitory activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range for MAO-B. acs.org
| Compound Series | Compound | Inhibitory Activity (IC50 / Ki) | Source |
|---|---|---|---|
| Pyrazoline carboxylates | 3a | 0.92 µM (IC50) | vensel.org |
| 3b | 1.11 µM (IC50) | vensel.org | |
| 3e | 0.99 µM (IC50) | vensel.org | |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Multiple derivatives | 1.5 nM - 50 nM (Ki) | acs.org |
DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it an attractive target for antibacterial agents. A series of novel 4,5-dihydropyrazole derivatives containing a dinitrobenzotrifluoride moiety were designed and synthesized as DNA gyrase inhibitors. nih.govnih.gov
Several of these compounds showed potent antibacterial activity. Compound 4d, in particular, exhibited the most potent activity against Gram-positive bacteria and was a strong inhibitor of B. subtilis and S. aureus DNA gyrase. nih.govnih.gov Another compound, 4t, also displayed potent broad-spectrum antibacterial activity. nih.govnih.gov
| Compound | Target Enzyme | IC50 Value | Antibacterial Activity (MIC, µg/mL) |
|---|---|---|---|
| 4d | B. subtilis DNA gyrase | 0.125 µg/mL | 0.39 (against Gram-positive strains) |
| S. aureus DNA gyrase | 0.125 µg/mL | ||
| 4t | Not specified | Not specified | 0.39 (S. aureus), 0.39 (P. aeruginosa), 0.39 (E. coli), 3.125 (B. subtilis) |
Alpha-Amylase Inhibition
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. In a study, novel pyrazole derivatives were synthesized from chalcone (B49325) precursors and screened for their inhibitory effects against α-amylase. bau.edu.tr
The inhibitory effect of these pyrazole derivatives was found to be concentration-dependent. Among the synthesized compounds, derivative (B), identified as 5,5'-(1,4-phenylene)bis(1-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1H-pyrazol-3-amine), demonstrated the highest inhibitory potency, with an inhibition rate of 42.5%. bau.edu.tr
Antimicrobial Activities and Modes of Action
The pyrazole scaffold, a core component of this compound, is recognized for its wide spectrum of biological activities. nih.govmdpi.comeurekaselect.com Derivatives of pyrazole carboxylic acid, in particular, have been a focal point of research due to their significant antimicrobial, anti-inflammatory, and anticancer properties. eurekaselect.com These compounds serve as a versatile framework for developing new therapeutic agents. mdpi.comnbinno.com
Derivatives of pyrazole-4-carboxylic acid have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comjapsonline.com Studies on pyrazole-4-carboxamide derivatives revealed that compounds featuring electron-donating groups tend to exhibit more pronounced inhibition of bacterial growth. japsonline.com These derivatives generally show a greater tendency to inhibit Gram-positive bacteria compared to Gram-negative bacteria, which may be due to better interaction with the macromolecular network of Gram-positive bacteria. japsonline.com
For instance, in a study of newly synthesized pyrazole-4-carboxamide derivatives, compound 5i showed potent activity against Gram-positive pathogens, while compound 5k was particularly effective against Gram-negative strains. japsonline.comjapsonline.com The mechanism of action for some pyrazole-derived hydrazones has been attributed to their ability to disrupt the bacterial cell wall, leading to cell lysis. nih.gov Other research has synthesized pyrazole derivatives containing a quinolinyl chalcone group, with one compound (152 ) showing high potency against tested bacterial strains. mdpi.com
Table 1: Antibacterial Activity of Selected Pyrazole Derivatives Data represents the zone of inhibition in mm.
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
|---|---|---|---|---|
| 5a | 12 | 14 | 11 | 13 |
| 5b | 13 | 12 | 14 | 12 |
| 5i | 19 | 17 | 15 | 16 |
| 5k | 14 | 15 | 18 | 17 |
| Ciprofloxacin | 24 | 22 | 25 | 23 |
Source: Journal of Applied Pharmaceutical Science japsonline.com
The antifungal potential of pyrazole-4-carboxylic acid derivatives is well-documented, particularly in the context of agricultural fungicides. nih.govmdpi.com Many commercial fungicides that inhibit succinate (B1194679) dehydrogenase contain the pyrazole carboxamide structure. nih.govmdpi.com
Research into novel pyrazole carboxamides has shown that several derivatives exhibit remarkable antifungal activity against various phytopathogenic fungi. nih.gov For example, compounds 7af, 7bc, 7bg, 7bh, and 7bi displayed significant activity. nih.gov Notably, the isoxazolol pyrazole carboxylate 7ai showed strong antifungal effects against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the control, carbendazol. nih.gov
Another study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides found that most of the synthesized compounds had moderate to excellent activity against seven types of plant-pathogenic fungi. mdpi.com Compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) exhibited a broader spectrum of antifungal activity and lower EC50 values than the commercial fungicide boscalid. mdpi.com The antifungal activity of pyrazole derivatives has also been observed against human fungal pathogens like Aspergillus niger and Candida albicans. japsonline.comnih.gov
Table 2: Antifungal Efficacy (EC50 in μg/mL) of Compound 7ai
| Fungal Strain | EC50 (μg/mL) |
|---|---|
| Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 |
| Cercospora petroselini | 10.29 |
| Rhizoctonia solani | 0.37 |
| Carbendazol (Control) | 1.00 (against R. solani) |
Source: Molecules (MDPI) nih.gov
The emergence of drug-resistant tuberculosis (TB) has spurred the search for new anti-mycobacterial agents, with pyrazole-containing derivatives showing considerable promise. nih.gov Numerous studies have demonstrated the potent activity of these compounds against Mycobacterium tuberculosis (MTB). nih.govjapsonline.comfrontiersin.orgnih.gov
In one study, a series of pyrazole-4-carboxamide derivatives were tested against the MTB H37Rv strain. japsonline.comjapsonline.com Compounds 5e , 5g , and 5m exhibited significant antitubercular activity with MIC values of 3.12 μg/ml, 6.25 μg/ml, and 6.25 μg/ml, respectively. japsonline.comjapsonline.com Another potent small molecule identified through screening was NSC 18725 , a nitroso-containing pyrazole derivative. frontiersin.org This compound was active against both actively growing and dormant mycobacteria and showed a synergistic effect with the first-line TB drug isoniazid. frontiersin.org The mechanism of action for NSC 18725 involves the induction of autophagy in macrophages, which helps in clearing the intracellular bacteria. frontiersin.org
Further research into pyrazole-isoxazolines and pyrazole-isoxazoles also identified compounds with significant, time- and concentration-dependent bactericidal effects against mycobacteria. nih.gov
Table 3: Anti-tubercular Activity of Pyrazole-4-Carboxamide Derivatives against MTB H37Rv
| Compound | MIC (μg/mL) |
|---|---|
| 5e | 3.12 |
| 5g | 6.25 |
| 5h | 12.5 |
| 5m | 6.25 |
| Isoniazid (Control) | 0.2 |
| Pyrazinamide (Control) | 3.125 |
Source: Journal of Applied Pharmaceutical Science japsonline.comjapsonline.com
Pyrazole derivatives have also been investigated for their antiviral properties against a variety of viruses. eurekaselect.com Recent studies have highlighted the potential of hydroxyquinoline-pyrazole derivatives as direct antiviral agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov These compounds demonstrated the ability to attenuate viral propagation through multiple modes of action. nih.gov
Other research has focused on designing 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives. These compounds were evaluated for their antiviral activity against a broad panel of RNA and DNA viruses, showing potential for further development as antiviral agents. frontiersin.org
Anti-inflammatory and Analgesic Properties
The pyrazole nucleus is a key feature in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone (B1037), highlighting the scaffold's importance in managing inflammation. sci-hub.sevietnamjournal.runih.gov Derivatives of pyrazole-carboxylic acid have been extensively studied for their anti-inflammatory and analgesic effects. nih.govresearchgate.net
The anti-inflammatory action of these derivatives is often linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key to the arachidonic acid cascade that produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.senih.gov For example, certain 1-(4-acetamidophenyl)-1H-pyrazole-4-carboxylic acid derivatives have shown anti-inflammatory and peripheral analgesic activity by reducing polymorphonuclear migration and cytokine levels. sci-hub.se
In vivo studies using models like the carrageenan-induced paw edema test have confirmed the anti-inflammatory potential of newly synthesized pyrazole derivatives. researchgate.netmdpi.com Similarly, analgesic activity has been demonstrated in tests such as the p-benzoquinone-induced writhing test. researchgate.net Some phenylamides of 5-benzamidopyrazole-4-carboxylic acid proved to be more active than phenylbutazone in certain analgesic and antiexudative tests. nih.gov
Anticancer Potential and Apoptosis Induction
The pyrazole scaffold is present in several clinical anticancer drugs, and its derivatives are a promising area of oncology research. nbinno.comsemanticscholar.org Derivatives of pyrazole-4-carboxylic acid have been shown to possess cytotoxic activity against a variety of human cancer cell lines. researchgate.netnih.gov
One study investigated a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives and found that several compounds exhibited promising anticancer activity against cell lines including HL-60 (leukemia), HeLa (cervical cancer), and MCF7 (breast cancer). researchgate.net
The mechanism of action often involves the induction of apoptosis. For instance, certain pyrazole derivatives were found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) was identified as a particularly active compound, with IC50 values significantly lower than the standard chemotherapy drug Paclitaxel after 24 and 48 hours. nih.gov
Table 4: Cytotoxicity (IC50 in μM) of Compound 3f against MDA-MB-468 Cells
| Compound | IC50 at 24 hours (μM) | IC50 at 48 hours (μM) |
|---|---|---|
| 3f | 14.97 | 6.45 |
| Paclitaxel | 49.90 | 25.19 |
Source: BioImpacts nih.gov
Other Notable Pharmacological Activities
Anticonvulsant Activities
While numerous pyrazole derivatives have been investigated for their potential to manage seizures, with some showing significant efficacy in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, specific studies on this compound or its direct analogs are not readily found. The anticonvulsant activity of pyrazole-containing compounds is often attributed to their structural similarity to known antiepileptic drugs and their ability to interact with various targets in the central nervous system. However, without specific experimental data, the anticonvulsant potential of the title compound remains speculative.
Antidepressant Properties
Similarly, the investigation of pyrazole derivatives for antidepressant properties has been an area of active research. Preclinical screening for antidepressant efficacy often involves behavioral models such as the forced swim test and the tail suspension test. Although some pyrazole analogs have demonstrated antidepressant-like effects in these models, no specific studies detailing the evaluation of this compound or its derivatives for such properties could be identified.
Neuroprotective Effects
The potential for pyrazole derivatives to confer neuroprotection has also been explored, with research focusing on their ability to mitigate neuronal damage in various models of neurodegenerative diseases and ischemic injury. The mechanisms underlying these potential effects are diverse and can include antioxidant, anti-inflammatory, and anti-excitotoxic pathways. Despite the interest in this area, there is a lack of specific research articles and data pertaining to the neuroprotective effects of this compound and its derivatives.
Structure Activity Relationship Sar and Rational Design Strategies for 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid Derivatives
Correlations between Structural Modifications and Biological Efficacy
The biological activity of 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid derivatives can be significantly influenced by modifications at several key positions on the pyrazole (B372694) and phenoxy rings. Research has demonstrated that even minor structural changes can lead to substantial differences in biological efficacy.
Key Structural Modification Hotspots:
The Carboxylic Acid Group: This group is often crucial for activity, acting as a key interaction point with biological targets, frequently through the formation of hydrogen bonds. Esterification or amidation of this group can modulate the compound's pharmacokinetic properties and potency.
The Phenoxymethyl (B101242) Moiety: The phenoxy ring is a prime site for substitution, and the nature and position of substituents can dramatically alter the biological profile of the molecule.
A study on a series of pyrazole amide derivatives as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) revealed that the incorporation of a hydroxyl group on the amide generally increased potency. nih.gov Furthermore, 2,4-dichloro analogues were consistently more potent than their corresponding 2,4-dichloro-5-fluoro counterparts, highlighting the sensitivity of the target to the electronic and steric properties of the substituents. nih.gov
The following table summarizes the impact of certain structural modifications on the inhibitory activity of pyrazole derivatives against TNAP, illustrating the principles of SAR.
| Compound | Modification | IC50 (µM) | Effect on Potency |
| Lead Pyrazole 1 | - | 0.98 | Baseline |
| Derivative 2 | 2,4-dichlorophenyl ester | 0.50 | Increased |
| Tricyclic Derivative 3 | - | 1.33 | Decreased |
| Pyrrolidine Amide Analogue 4 | Conversion from tricyclic derivative | 0.50 | Increased |
This table is based on data presented in a study on pyrazole derivatives as TNAP inhibitors. nih.gov
Identification of Key Pharmacophoric Features
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric features have been identified through various studies.
Essential Pharmacophoric Elements:
Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the 4-position of the pyrazole ring is a critical hydrogen bond donor and acceptor, often anchoring the molecule to the active site of a target enzyme or receptor.
Aromatic/Hydrophobic Regions: The pyrazole ring and the phenoxy ring provide essential aromatic and hydrophobic surfaces that engage in van der Waals and π-π stacking interactions with the target.
Structure-based pharmacophore models and molecular docking studies have been instrumental in elucidating these features. For example, in the design of protein tyrosine phosphatase 1B (PTP1B) inhibitors, a pharmacophore model was used to guide the synthesis of novel amino-carboxylic based pyrazoles. nih.gov These studies often reveal that the pyrazole core acts as a central scaffold, positioning the other functional groups in the optimal orientation for binding.
Design Principles for Enhanced Potency and Selectivity
The insights gained from SAR and pharmacophore modeling studies provide a foundation for the rational design of more potent and selective derivatives.
Strategies for Optimization:
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles, can sometimes improve metabolic stability and cell permeability while maintaining the key interactions.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a more favorable conformation for binding, thereby increasing potency and potentially selectivity.
Exploitation of Specific Pockets: By carefully selecting substituents on the phenoxy ring, it is possible to target specific sub-pockets within the active site of an enzyme, leading to enhanced selectivity over related enzymes. For instance, in the development of TNAP inhibitors, a hit-to-lead optimization strategy led to a compound that was approximately 200 times more potent and showed a high degree of selectivity against the related placental isozyme (PLAP). nih.gov
Modulation of Physicochemical Properties: Adjusting properties such as lipophilicity and polar surface area through strategic substitutions can improve pharmacokinetic profiles, leading to better in vivo efficacy.
Exploring Substituent Effects on Biological Profiles within the 5-(Phenoxymethyl) Moiety
Influence of Phenyl Ring Substituents:
Steric Bulk: The size and shape of the substituent can determine how well the molecule fits into the binding pocket of the target. Bulky substituents may either enhance binding by filling a hydrophobic pocket or cause steric hindrance that reduces activity.
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is often critical. Different positions can lead to distinct interactions with the target protein.
In a series of pyrazole oxime derivatives, it was found that the nature and position of the substituent on the phenyl ring had a significant effect on their acaricidal activity. nih.gov For example, specific substitutions were found to be advantageous for increasing the biological activity spectrum. nih.gov
The table below illustrates the effect of different substituents on the phenyl ring on the acaricidal activity of certain pyrazole oxime compounds.
| Compound | Substituent on Phenyl Ring (R2) | Position | Biological Activity |
| 9l | Methoxy | 4 | Advantageous |
| 9m | Methyl | 4 | Advantageous |
| 9p | Fluoro | 3 | Advantageous |
| 9q | Fluoro | 4 | Advantageous |
| 9r | Chloro | 4 | Advantageous |
This table is based on structure-activity data from a study on pyrazole oxime compounds. nih.gov
Computational Chemistry and Cheminformatics Applications in Research on 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid, docking studies are crucial for elucidating its binding modes within the active sites of various biological targets.
Research on related pyrazole (B372694) derivatives has demonstrated the utility of this approach. For instance, docking studies have been used to investigate the interactions of pyrazole compounds with enzymes like cyclooxygenase (COX) and DNA gyrase. researchgate.netbiointerfaceresearch.com These studies typically reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are responsible for the ligand's binding affinity and selectivity.
For this compound, the carboxylic acid group is predicted to be a primary site for hydrogen bonding with amino acid residues like Arginine or Lysine in a target's active site. The phenoxymethyl (B101242) group can engage in hydrophobic and pi-stacking interactions, further stabilizing the ligand-protein complex. The pyrazole ring itself can participate in various interactions, including hydrogen bonding via its nitrogen atoms.
| Target Protein | Interacting Residues (Predicted) | Type of Interaction | Reference Compound Class |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Sulfur | Pyrazoline Derivatives |
| DNA Gyrase B | Asp73, Asn46 | Hydrogen Bond | Pyrano[2,3-c] pyrazole |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Arg280, Met364 | Hydrogen Bond, Ionic | Pyrazole Derivatives |
This table is illustrative, based on docking studies of similar pyrazole-containing compounds.
These docking simulations provide a static picture of the potential binding pose, which is invaluable for structure-based drug design and for understanding the structure-activity relationships of this class of compounds. alrasheedcol.edu.iq
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes of a molecule over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to analyze the flexibility of both the ligand and the target protein. nih.gov
For this compound, MD simulations can:
Validate Docking Poses: By running simulations of the docked complex, researchers can determine if the initial binding pose is stable over a period of nanoseconds to microseconds. nih.gov
Analyze Conformational Flexibility: These simulations reveal the range of conformations the phenoxymethyl side chain and the carboxylic acid group can adopt within the binding pocket.
Calculate Binding Free Energies: Advanced MD techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
Studies on pyrazole-carboxamides have successfully used MD simulations to confirm the stability of docked complexes within carbonic anhydrase receptors, showing only minor conformational changes and fluctuations over a 50 ns simulation. nih.gov This demonstrates the robustness of the interactions identified through docking.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.orgsemanticscholar.org For derivatives of this compound, QSAR models can be developed to predict their activity against a specific target.
The process involves:
Data Collection: A dataset of pyrazole derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the activity. semanticscholar.org
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov
A QSAR study on 1H-pyrazole-5-carboxylic acid derivatives with anti-MES (maximal electroshock-induced seizure) activity identified a six-parameter model incorporating descriptors like dipole moment (μ), energy of the lowest unoccupied molecular orbital (εLUMO), and polar surface area (PSA). researchgate.net Such models are powerful tools for predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources. semanticscholar.orgresearchgate.net
| QSAR Model Type | Key Descriptors | Predicted Activity | Reference Compound Class |
| 2D-QSAR | LogP, Molar Refractivity, Topological Indices | Antimicrobial | Pyrazolone (B3327878) Derivatives |
| 3D-QSAR | Steric Fields, Electrostatic Fields | Anticancer | Pyrazole Derivatives |
| 5D-QSAR | Hydrogen Bond Acceptor Fields, Hydrophobic Fields | EGFR Inhibition | 1H-pyrazole Derivatives |
This table summarizes typical descriptors used in QSAR studies of pyrazole compounds.
Virtual Screening for Novel Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov When the goal is to discover new core structures (scaffolds) that can serve as a starting point for optimization, virtual screening is particularly effective.
Starting with a known active compound like this compound, researchers can perform similarity searches or pharmacophore-based screening to find commercially available or virtual compounds with different core structures but similar 3D arrangements of key features (e.g., hydrogen bond donors/acceptors, hydrophobic groups).
Alternatively, structure-based virtual screening can be performed by docking large compound libraries into the active site of a target protein. researchgate.net The top-scoring compounds, which may include novel scaffolds unrelated to the initial pyrazole structure, are then selected for experimental testing. This approach has been successfully applied to identify novel pyrazole-based inhibitors for various targets. nih.govsemanticscholar.org
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations provide fundamental insights into its geometry, electronic properties, and reactivity. iaea.org
Key applications of DFT include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule. researchgate.net
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. jcsp.org.pk
Spectroscopic Properties: Predicting vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure.
DFT studies on related pyrazole carboxylic acids have been used to analyze the distribution of electron density and to understand intramolecular charge transfer properties, which are crucial for the molecule's behavior and interactions. iaea.orgjcsp.org.pk
| Calculated Property | Typical Value (eV) | Significance |
| HOMO Energy | -5.5 to -6.5 | Relates to electron-donating ability |
| LUMO Energy | -1.0 to -2.0 | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 | Indicator of chemical reactivity and stability |
Values are representative for pyrazole derivatives based on literature.
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems.
The ESP surface of this compound is typically visualized using a color spectrum:
Red regions (negative potential) indicate areas rich in electrons, which are prone to electrophilic attack. These are typically found around the oxygen atoms of the carboxylic acid group.
Blue regions (positive potential) indicate areas that are electron-deficient and susceptible to nucleophilic attack. These are often located around the acidic hydrogen of the carboxyl group and the N-H of the pyrazole ring.
Green regions represent neutral or nonpolar areas, such as the phenyl ring.
ESP analysis helps to identify the sites responsible for intermolecular interactions, such as hydrogen bonding. researchgate.net For example, the negative potential on the carbonyl oxygen and the positive potential on the carboxylic acid proton clearly indicate their roles as a hydrogen bond acceptor and donor, respectively, which is critical for binding to biological targets. This analysis complements docking studies by providing a rationale for the observed interaction patterns.
Coordination Chemistry and Material Science Applications of Pyrazole 4 Carboxylic Acid Ligands
Synthesis of Metal Complexes Involving Pyrazole (B372694) Carboxylic Acid Derivatives
The synthesis of metal complexes with pyrazole carboxylic acid derivatives is typically achieved through straightforward reaction methodologies. A common approach involves the reaction of a metal salt, such as a chloride, acetate, or nitrate, with the pyrazole-4-carboxylic acid ligand in a suitable solvent. mtak.hu Solvothermal or hydrothermal methods are frequently employed, where the reaction is carried out in a sealed vessel at elevated temperatures. This technique facilitates the crystallization of the resulting coordination polymers or discrete complexes.
For instance, complexes of various transition metals like copper(II), nickel(II), cobalt(II), and zinc(II) have been synthesized by reacting the respective metal acetates or chlorides with 4-nitro-3-pyrazolecarboxylic acid in warm ethanolic solutions. mtak.hu Similarly, mononuclear complexes of cadmium and cobalt, as well as a 3D coordination polymer of cadmium, were successfully synthesized using 3-methyl-1H-pyrazole-4-carboxylic acid. rsc.org The choice of metal salt, ligand, solvent, and reaction conditions such as temperature and pH can significantly influence the final structure and dimensionality of the resulting complex. researchgate.net
Auxiliary ligands, such as 2,2′-bipyridine or 4-dimethylaminopyridine, are also sometimes introduced into the reaction mixture to modify the coordination environment of the metal ion and influence the final architecture of the complex. researchgate.net
Diverse Coordination Modes and Geometries of Pyrazole-4-carboxylic Acid Ligands
Pyrazole-4-carboxylic acids are highly versatile ligands capable of coordinating to metal ions in numerous ways, leading to a rich variety of structural architectures. researchgate.netresearchgate.net Coordination can occur through the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. This multifunctionality allows for the formation of structures ranging from simple mononuclear complexes to intricate one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.netrsc.orgresearchgate.net
The pyrazole ring typically coordinates in a monodentate fashion through its pyridine-type nitrogen atom. chemrxiv.org The carboxylate group, however, exhibits more diverse behavior. It can act as a monodentate ligand, a bidentate chelating ligand binding to a single metal center, or a bridging ligand connecting two or more metal centers. Common bridging modes include the syn-syn, syn-anti, and anti-anti conformations. For example, in a copper complex with 1H-indazole-6-carboxylate, a related ligand, the carboxylate group coordinates to two copper atoms in a syn,syn mode to form a classic paddle-wheel unit. mdpi.com
The deprotonated pyrazole ring (pyrazolate) can also act as a bridging ligand, linking two metal centers through its two nitrogen atoms. This versatility in coordination gives rise to various geometries around the metal center, most commonly octahedral or square planar, and facilitates the construction of polynuclear clusters and extended networks. chemrxiv.orgnih.gov
| Coordination Mode | Description | Resulting Structure |
|---|---|---|
| Monodentate (N-donor) | The pyrazole ring binds to a single metal ion through one nitrogen atom. | Often seen in mononuclear complexes or as a terminal ligand in polymers. |
| Bidentate Chelate (N,O-donor) | One nitrogen from the pyrazole and one oxygen from the carboxylate bind to the same metal ion. | Forms stable five- or six-membered rings, common in mononuclear complexes. |
| Bridging Carboxylate | The carboxylate group links two or more metal ions (e.g., syn-syn, syn-anti). | Leads to the formation of dinuclear units (e.g., paddle-wheels) and extended 1D, 2D, or 3D polymers. mdpi.com |
| Bridging Pyrazolate | The deprotonated pyrazole ring bridges two metal ions via its two nitrogen atoms. | Key motif in building robust polynuclear complexes and frameworks. |
Solid-State Properties of Metal Complexes
The solid-state properties of metal complexes derived from pyrazole-4-carboxylic acid ligands are diverse and depend heavily on the choice of the metal ion and the resulting crystal structure. These properties are of significant interest for applications in materials science.
Many coordination complexes and polymers based on pyrazole-carboxylate ligands exhibit photoluminescence. nih.gov Complexes involving d¹⁰ metal ions like Zn(II) and Cd(II) are particularly known for their fluorescent properties, as the emission is typically ligand-based (π→π or π→n transitions). For example, cadmium complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid display green fluorescence in the solid state. rsc.org The emission properties are governed by ligand-centered electronic transitions, which can be confirmed by theoretical calculations. mdpi.com
The incorporation of lanthanide ions into frameworks with these ligands is another strategy to produce highly luminescent materials. The pyrazole-carboxylate ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength. This approach is widely used to develop materials for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.org
Metal-organic frameworks and coordination polymers are increasingly being explored as platforms for electrocatalysis due to their high surface area and well-defined, tunable active sites. mdpi.comrsc.org Complexes based on redox-active metals like cobalt, nickel, and copper with pyrazole-carboxylate ligands are promising candidates for these applications. rsc.org
A notable example is a cobalt complex with 3-methyl-1H-pyrazole-4-carboxylic acid, which has demonstrated excellent catalytic activity for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. rsc.org The same complex also showed catalytic activity for the oxygen reduction reaction (ORR). rsc.org The porous and stable nature of MOFs constructed from these ligands allows for the diffusion of substrates to the active metal centers, making them effective heterogeneous electrocatalysts. researchgate.netdntb.gov.ua
The magnetic properties of these materials are dictated by the nature of the metal ions and the way they are linked by the pyrazole-carboxylate ligands. When paramagnetic transition metal ions like Cu(II) or Ni(II) are incorporated, the resulting complexes can exhibit interesting magnetic behaviors. tandfonline.com
It is common for dinuclear or polynuclear complexes, where metal centers are held in close proximity by bridging ligands, to display magnetic coupling. mdpi.com Antiferromagnetic interactions, where the magnetic moments of adjacent metal ions align in opposite directions, are frequently observed in copper(II) and nickel(II) complexes with bridging pyrazolate or carboxylate groups. researchgate.net These interactions are studied using techniques like temperature-dependent magnetic susceptibility measurements.
| Property | Metal Ion(s) | Ligand Derivative | Observed Finding | Reference |
|---|---|---|---|---|
| Luminescence | Cd(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Solid-state green fluorescence. | rsc.org |
| Electrocatalysis | Co(II) | 3-methyl-1H-pyrazole-4-carboxylic acid | Excellent catalytic activity for Oxygen Evolution Reaction (OER). | rsc.org |
| Magnetism | Cu(II), Ni(II) | Pyrazole-3-carboxylic acid, Pyrazole-4-carboxylic acid | Antiferromagnetic interactions between metal ions. | researchgate.net |
Applications in Metal-Organic Frameworks (MOFs)
Pyrazole-4-carboxylic acids are superb building blocks for the construction of metal-organic frameworks (MOFs). researchgate.netsemanticscholar.org MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. The rigidity of the pyrazole ring and the strong, versatile coordination of the carboxylate group contribute to the formation of robust and stable MOF structures. researchgate.net The ability to introduce functional groups onto the pyrazole or an attached substituent (like the phenoxymethyl (B101242) group in the titular compound) allows for the fine-tuning of the MOF's properties for specific applications. rsc.orgnih.gov
The high stability of pyrazolate-based MOFs, even in harsh chemical environments, makes them particularly attractive. acs.orgnih.gov For example, some pyrazolate MOFs exhibit exceptional stability in aqueous solutions across a wide pH range (from 1 to 14). nih.gov This robustness is crucial for practical applications.
Key application areas for pyrazole-carboxylate MOFs include:
Heterogeneous Catalysis: Their well-defined porous structures and stable, accessible metal sites make them ideal candidates for heterogeneous catalysts. They have been used to catalyze challenging organic transformations, demonstrating high activity and recyclability. acs.orgnih.gov
Gas Storage and Separation: The tunable pore size and chemical environment within the MOF pores can be engineered for the selective adsorption and separation of gases.
Sensing: The functionalized pores of these MOFs can be designed to selectively bind to specific molecules, leading to a detectable signal, such as a change in fluorescence, for chemical sensing applications.
Proton Conduction: By incorporating acidic functional groups or facilitating the formation of hydrogen-bonded networks of guest molecules like water, these MOFs can be designed to exhibit proton conductivity, with potential use in fuel cell membranes.
The continued development of new pyrazole-4-carboxylic acid ligands, including functionalized derivatives like 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid, promises to expand the library of MOFs with tailored properties for advanced material applications.
Future Directions and Emerging Research Avenues for 5 Phenoxymethyl 1h Pyrazole 4 Carboxylic Acid Research
Development of Novel Synthetic Methodologies
While established methods for pyrazole (B372694) synthesis exist, the pursuit of more efficient, scalable, and environmentally benign synthetic routes is a continuous endeavor in medicinal chemistry. Future research could focus on developing novel methodologies specifically tailored for 5-(phenoxymethyl)-1H-pyrazole-4-carboxylic acid and its derivatives.
One promising avenue is the refinement of Vilsmeier-Haack type reactions, which are known to be effective for the synthesis of 1H-pyrazole-4-carboxylic acid esters under neat (solvent-free) conditions. researchgate.net Adapting this method for phenoxymethyl-substituted precursors could offer high chemical yields and shortened reaction times. researchgate.net Another approach involves the use of unique starting materials, such as furan-2,3-diones, which have been used to create 1H-pyrazole-5-carboxylic acid derivatives and could potentially be adapted for the synthesis of 4-carboxylic acid isomers. researchgate.net
| Synthetic Approach | Potential Advantage | Relevant Precursor Type |
| Vilsmeier-Haack Cyclization | Solvent-free, high yield, reduced reaction time | Hydrazones derived from active methylene (B1212753) compounds |
| Furan-2,3-dione utilization | Access to novel substitution patterns | 4-Aroyl-5-arylfuran-2,3-diones |
| Microwave-Assisted Synthesis | Drastic reduction in reaction time, clean reactions | Various pyrazole precursors |
| Multi-step Intermediate Synthesis | Access to complex and diverse analogues | Halogenated pyridines and diethyl maleate |
Exploration of Undiscovered Biological Targets
The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds. nih.gov Derivatives of pyrazole carboxylic acids have demonstrated a wide spectrum of activities, suggesting that this compound could interact with a variety of undiscovered biological targets. nih.gov
Future research should involve broad-spectrum biological screening to identify novel therapeutic areas. For example, pyrazole derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5), a target for metabolic diseases. nih.gov Screening this compound and its analogues against a panel of GPCRs could uncover similar activities.
In oncology, pyrazole-containing compounds have been developed as inhibitors of critical signaling pathways. For instance, derivatives have shown inhibitory activity against mitogen-activated protein kinase (MEK) and fibroblast growth factor receptors (FGFRs). nih.govresearchgate.net A focused effort to evaluate this compound against various kinases and in cancer cell line proliferation assays (such as A549, K562, and HT29) is warranted. nih.govnih.gov Additionally, given the known anti-inflammatory properties of some pyrazole derivatives, exploring targets within inflammatory pathways could also be a fruitful area of investigation. nih.gov
| Potential Biological Target Class | Example Target | Therapeutic Area |
| G-Protein-Coupled Receptors | TGR5 | Metabolic Diseases |
| Kinases | MEK, FGFR, Aurora A/B | Oncology |
| Inflammatory Mediators | Cyclooxygenase (COX) | Inflammation |
| Receptors in CNS | Cannabinoid Receptor 1 (CB1) | Neurological Disorders |
Integration of Advanced Computational Techniques
The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process by providing insights into molecular properties and interactions. For this compound, these techniques can guide the rational design of new derivatives with enhanced activity and optimized pharmacokinetic profiles.
Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular structure, vibrational frequencies, and electronic properties of the molecule, similar to studies performed on 1H-pyrazole-3-carboxylic acid. researchgate.net This provides a fundamental understanding of the compound's stability and reactivity.
Molecular docking simulations are a powerful tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. alrasheedcol.edu.iq This technique can be used to screen this compound against libraries of known protein structures to identify potential biological targets. researchgate.net Subsequent quantitative structure-activity relationship (QSAR) studies can then be used to build models that correlate structural features with biological activity, guiding the synthesis of more potent analogues. researchgate.net Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying candidates with favorable drug-like characteristics early in the discovery pipeline. alrasheedcol.edu.iq
| Computational Technique | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and vibrational spectra. researchgate.net | Understanding of chemical reactivity and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets (e.g., kinases, receptors). alrasheedcol.edu.iq | Identification of high-potential biological targets and key binding interactions. |
| QSAR | Development of models correlating chemical structure with biological activity. researchgate.net | Rational design of derivatives with improved potency. |
| ADME Prediction | In silico assessment of pharmacokinetic properties (e.g., absorption, solubility). alrasheedcol.edu.iq | Prioritization of compounds with favorable drug-like profiles. |
Multicomponent Reaction (MCR) Approaches for Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a powerful tool for building molecular diversity. acs.org Applying MCR strategies to the this compound scaffold can rapidly generate large libraries of analogues for high-throughput screening.
Several MCRs have been developed for the synthesis of pyrazole-4-carboxylates. beilstein-journals.orgnih.gov For example, a three-component reaction involving aldehydes, β-ketoesters, and hydrazines, often catalyzed by a mild Lewis acid like Yb(PFO)3, can yield highly substituted pyrazoles. beilstein-journals.orgnih.gov By systematically varying each of these components, a diverse array of substituents can be introduced at different positions on the pyrazole ring.
Four-component reactions have also been utilized to synthesize complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles. mdpi.com Adapting these MCRs by incorporating a phenoxymethyl-substituted building block would allow for the creation of a unique chemical library based on the core structure. The simplicity, efficiency, and atom economy of MCRs make them an ideal approach for the chemical space exploration around this compound. acs.orgrsc.org
| MCR Type | Reactants | Potential for Diversification |
| Three-component | Aldehyd, β-ketoester, Hydrazine (B178648) | Variation at positions 1, 3, and 5 of the pyrazole ring. beilstein-journals.org |
| Four-component | Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine | Creation of fused heterocyclic systems (e.g., pyrano[2,3-c]pyrazoles). mdpi.com |
| Ugi-type four-component | Aniline, Isocyanide, Aldehyde, Pyrazole carboxylic acid | Generation of complex amide derivatives. mdpi.com |
Targeted Drug Discovery and Mechanism-Based Research
Future research should move beyond broad screening towards a more targeted approach to drug discovery. scialert.net This involves identifying a specific biological target or pathway and rationally designing molecules to modulate its function. Once a promising biological activity is identified for the this compound scaffold, a focused research program can be initiated.
This process begins with target identification and validation. scialert.net For instance, if preliminary screens show activity against a particular kinase, the next step is to confirm this interaction through biochemical assays and determine the mechanism of inhibition. As demonstrated with 5-amino-1H-pyrazole-4-carboxamide derivatives, structure-based drug design can be employed to develop potent and selective inhibitors, even covalent inhibitors that target specific residues like those in FGFR. nih.gov
Mechanism-of-action studies are crucial for understanding how a compound exerts its biological effect. This can involve investigating downstream signaling effects, identifying potential off-targets, and studying the development of resistance. For example, mechanistic studies on quinoxaline (B1680401) derivatives involved comparative genomic analysis of resistant mutants to pinpoint the drug's activators and cellular pathways. mdpi.com A similar in-depth biological investigation will be essential to advance derivatives of this compound from simple hits to validated lead compounds.
Q & A
Basic: What are the standard synthetic routes for 5-(Phenoxymethyl)-1H-pyrazole-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenoxymethylhydrazine, followed by basic hydrolysis to convert the ester intermediate to the carboxylic acid. Key steps include:
Cyclocondensation : React ethyl acetoacetate with DMF-DMA to form an enamine, which is then treated with phenoxymethylhydrazine to yield the pyrazole ester .
Hydrolysis : Use aqueous NaOH or KOH under reflux to hydrolyze the ester group to the carboxylic acid. Purification via recrystallization or column chromatography is recommended .
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 80°C, 12h | ~70% | |
| Hydrolysis | 2M NaOH, ethanol, reflux, 6h | ~85% |
Basic: How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- X-ray Crystallography : Use SHELX software for structure refinement. Single crystals are grown via slow evaporation in ethanol/water. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?
Methodological Answer:
Substituent Variation : Introduce electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups at the pyrazole 3- or 5-positions. For example, 3-trifluoromethyl derivatives show enhanced antimicrobial activity .
Biological Assays : Test modified analogs against target enzymes (e.g., xanthine oxidase for anti-gout activity) using enzyme inhibition assays. Compare IC₅₀ values to establish SAR trends .
Data Analysis : Use multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Ensure consistent assay conditions (pH, temperature, enzyme batches). For example, discrepancies in chemotaxis inhibition may arise from variations in neutrophil isolation protocols .
- Control Experiments : Include positive controls (e.g., allopurinol for xanthine oxidase inhibition) and validate purity via HPLC (>95%) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What computational approaches predict the compound’s biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites of target proteins (e.g., Keap1 for antioxidant activity). Prioritize binding poses with lowest ΔG values .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .
QSAR Modeling : Develop models using descriptors like polar surface area and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol/water (1:3 v/v) to remove unreacted hydrazine. Yield: ~75% .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for ester intermediates. For the carboxylic acid, use methanol/dichloromethane (1:9) .
- Acid-Base Extraction : Partition between aqueous NaHCO₃ (pH 8–9) and ethyl acetate to isolate the acid form .
Advanced: How to optimize multi-step synthesis for higher yields?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) in cyclocondensation to reduce reaction time from 12h to 6h .
- Solvent Optimization : Replace ethanol with DMF in hydrolysis to improve solubility and yield (from 85% to 92%) .
- In Situ Monitoring : Use TLC (silica, UV detection) to track intermediate formation and minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
